
Ginsenosid Rb2
Übersicht
Beschreibung
Ginsenoside C is a naturally occurring compound found in the roots of the Panax ginseng plant. It belongs to the class of steroid glycosides and triterpene saponins known as ginsenosides. These compounds are responsible for the pharmacological properties of ginseng, which has been used in traditional medicine for centuries. Ginsenoside C is known for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Diabetes and Insulin Resistance
Ginsenoside Rb2 has been shown to improve insulin sensitivity and reduce insulin resistance. Studies indicate that Rb2 enhances AKT phosphorylation and inhibits the NF-κB pathway, which is pivotal in managing metabolic disorders. In both in vitro and in vivo models, Rb2 demonstrated significant improvements in glucose metabolism and adipocyte function, making it a promising candidate for diabetes treatment .
2. Anti-Cancer Properties
Research has highlighted the anti-cancer potential of Ginsenoside Rb2. It has been observed to inhibit tumor growth and metastasis in various cancer models. For instance, Rb2 reduces the number of metastatic nodules in colon cancer models by modulating inflammatory responses and promoting apoptosis in cancer cells . Additionally, its combination with other ginsenosides like Rg3 has shown synergistic effects in promoting angiogenesis, which is crucial for tumor growth and survival .
3. Cardiovascular Health
Ginsenoside Rb2 exhibits cardioprotective effects by reducing oxidative stress and inflammation. Studies have demonstrated that it can ameliorate endothelial dysfunction, a precursor to cardiovascular diseases, by inhibiting senescence in endothelial cells through the modulation of microRNA pathways . This suggests its potential application in preventing atherosclerosis and other cardiovascular conditions.
Immunomodulatory Effects
Ginsenoside Rb2 has been investigated for its immunomodulatory properties, particularly in the context of immunosuppression induced by cyclophosphamide (CTX). In animal studies, intraperitoneal administration of Rb2 improved immune function by enhancing natural killer cell activity and promoting the expression of key cytokines such as TNF-α and IL-2. This positions Rb2 as a potential therapeutic agent for enhancing immune responses during chemotherapy .
Summary of Case Studies
Wirkmechanismus
Target of Action
Ginsenoside Rb2, an active protopanaxadiol-type saponin, is known to interact with various cellular targets. It has been found to regulate signaling pathways and molecules such as AKT/SHP, MAPK, EGFR/SOX2, TGF-β1/Smad, SIRT1, GPR120/AMPK/HO-1, and NF-κB . It also interacts with IL-4, SYK, IL-2, TNF, and IL-6 .
Mode of Action
Ginsenoside Rb2 exerts its effects by interacting with its targets and modulating their activities. It inhibits oxidative stress, ROS generation, inflammation, and apoptosis via regulation of various cellular signaling pathways . For instance, it has been shown to suppress osteoclastogenesis and mitigate bone loss in orchiectomy mice through NF-κB/MAPK signaling pathways .
Biochemical Pathways
Ginsenoside Rb2 affects multiple biochemical pathways. It regulates the AKT/SHP, MAPK, EGFR/SOX2, TGF-β1/Smad, SIRT1, GPR120/AMPK/HO-1, and NF-κB signaling pathways . These pathways play crucial roles in various physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress response.
Pharmacokinetics
Ginsenoside Rb2 exhibits poor absorption, rapid tissue distribution, and slow excretion through urine . These ADME properties influence the bioavailability of Ginsenoside Rb2, which in turn affects its therapeutic efficacy.
Result of Action
The molecular and cellular effects of Ginsenoside Rb2’s action are diverse. It has been shown to boost the proliferation rate and decrease the apoptosis rate of bone marrow mesenchymal stem cells (BMSCs). It also alleviates oxidative stress, delays aging, raises GATA4mRNA, lowers cTNTmRNA levels, and protects BMSCs from the harm brought on by ischemic-hypoxic injury . In addition, Ginsenoside Rb2 has been found to suppress osteoclastogenesis and mitigate bone loss in orchiectomy mice .
Action Environment
The action, efficacy, and stability of Ginsenoside Rb2 can be influenced by various environmental factors. For instance, the ischemic-hypoxic microenvironment has been shown to affect the therapeutic effects of Ginsenoside Rb2
Biochemische Analyse
Biochemical Properties
Ginsenoside Rb2 interacts with various enzymes, proteins, and other biomolecules. It mediates cardioprotective effects via various signaling pathways, including the mitochondrial apoptotic pathway, PI3K/Akt/mTOR, HIF-1α and GRF91, RhoA, p38α MAPK, and eNOS . Ginsenoside Rb2 also activates the SIRT-1 pathway .
Cellular Effects
Ginsenoside Rb2 has been shown to have beneficial effects on various types of cells and cellular processes. It modulates oxidative stress, inflammation, and apoptosis, contributing to the improvement of structural, functional, and biochemical parameters . Ginsenoside Rb2 can improve the immune function that is declined in CTX-induced immunosuppressed mice .
Molecular Mechanism
Ginsenoside Rb2 exerts its effects at the molecular level through various mechanisms. It inhibits oxidative stress, ROS generation, inflammation, and apoptosis via regulation of various cellular signaling pathways and molecules, including AKT/SHP, MAPK, EGFR/SOX2, TGF-b1/Smad, SIRT1, GPR120/AMPK/HO-1, and NF-κB .
Temporal Effects in Laboratory Settings
The preclinical and clinical pharmacokinetics for Ginsenoside Rb2 exhibit poor absorption, rapid tissue distribution, and slow excretion through urine .
Dosage Effects in Animal Models
In animal models, Ginsenoside Rb2 has been shown to decrease virus titers and protect against infection . It also improves bone microarchitecture and bone mineral density .
Metabolic Pathways
Ginsenoside Rb2 is involved in various metabolic pathways. It improves glucose metabolism in hepatocytes by activating AMPK and reduces cholesterol and triacylglycerol levels in 3T3-L1 cells by reducing oxidative damage .
Transport and Distribution
The transport of Ginsenoside Rb2 across the intestinal mucosa is energy-dependent and non-saturable . It is widely distributed in different kinds and parts of ginseng .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ginsenosides, including Ginsenoside C, often involves biocatalytic strategies using glycosidases. These enzymes facilitate the modification of glycosyl moieties, which is crucial for producing rare ginsenosides with high antitumor activities . The process typically involves the use of microorganisms and their enzymatic systems under aerobic conditions. For example, recombinant enzymes from Escherichia coli have shown efficient conversion rates in biomedical and pharmaceutical industries .
Industrial Production Methods: Industrial production of ginsenosides generally relies on the extraction of total saponins from Panax plants, followed by biological or chemical deglycosylation. This method, however, is high-cost and low-efficiency. Recent advancements in synthetic biology have provided alternative methods for the large-scale production of ginsenosides. These methods include the construction of cell factories and the elucidation of biosynthetic pathways .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ginsenosid C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre pharmakologischen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten typischerweise Nukleophile wie Hydroxidionen oder Amine.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Ginsenosiden, die möglicherweise eine verbesserte biologische Aktivität aufweisen .
Vergleich Mit ähnlichen Verbindungen
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside Rd
Comparison: Ginsenoside C is unique due to its specific glycosylation pattern, which influences its pharmacological properties. Compared to other ginsenosides, Ginsenoside C has shown higher efficacy in certain biological activities, such as anti-inflammatory and anticancer effects. The structural differences among ginsenosides, such as the number and position of sugar moieties, contribute to their distinct biological activities .
Biologische Aktivität
Ginsenoside Rb2, a protopanaxadiol-type saponin found in Panax ginseng, has garnered significant attention for its diverse biological activities. This article synthesizes current research findings on the pharmacological effects of Ginsenoside Rb2, focusing on its mechanisms of action, therapeutic potential, and pharmacokinetics.
1. Pharmacological Properties
Ginsenoside Rb2 exhibits a range of beneficial effects across various biological systems:
- Antidiabetic Effects : Rb2 has been shown to improve insulin resistance by inhibiting pyroptosis in adipocytes. This action is mediated through the NF-κB signaling pathway, highlighting its potential as a therapeutic agent for obesity and type 2 diabetes .
- Antitumor Activity : Studies indicate that Rb2 can inhibit tumor angiogenesis and metastasis. In experiments involving B16-BL6 melanoma cells in mice, Rb2 significantly suppressed tumor growth and spread, suggesting its role in cancer therapy .
- Cardiovascular Benefits : Rb2 promotes endothelial cell proliferation and tube formation through the activation of the PI3K/Akt and MAPK/ERK signaling pathways. This effect was observed in human umbilical vein endothelial cells (HUVECs) treated with Rb2 in combination with Rg3 .
- Antiviral Properties : Recent studies have demonstrated that Rb2 inhibits the replication of bovine viral diarrhea virus (BVDV) by interfering with the translation process mediated by the Pestivirus IRES. This suggests a potential application in treating viral infections .
The biological activity of Ginsenoside Rb2 is attributed to several cellular signaling pathways:
- Oxidative Stress Reduction : Rb2 exhibits antioxidant properties that help mitigate oxidative stress and inflammation, which are critical factors in various diseases .
- Regulation of Signaling Pathways : It modulates multiple pathways, including:
3. Pharmacokinetics
Understanding the pharmacokinetic profile of Ginsenoside Rb2 is essential for its therapeutic application:
- Absorption and Distribution : Ginsenoside Rb2 is characterized by poor absorption but rapid tissue distribution. Studies show that co-administration with Schisandra lignans enhances its bioavailability by inhibiting P-glycoprotein (P-gp) activity, which typically limits drug absorption .
- Metabolism : The compound undergoes extensive metabolism in the gut, leading to the formation of active metabolites such as compound K and 25-OH-PPD, which may contribute to its pharmacological effects .
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of Ginsenoside Rb2 in various contexts:
5. Conclusion
Ginsenoside Rb2 presents a promising candidate for therapeutic applications across a spectrum of conditions, including metabolic disorders, cancer, and viral infections. Its multifaceted mechanisms of action underscore its potential as a versatile pharmacological agent. Further clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODILNFGTFIURN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H90O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911541 | |
Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rb2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
11021-13-9 | |
Record name | Ginsenoside Rb2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ginsenoside Rb2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 203 °C | |
Record name | Ginsenoside Rb2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.